![molecular formula C17H14ClNO3 B2793868 2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009695-46-8](/img/structure/B2793868.png)
2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Description
“2-Chlorobenzoic acid” is an organic compound with the formula ClC6H4CO2H. It is one of three isomeric chlorobenzoic acids, the one that is the strongest acid. This white solid is used as a precursor to a variety of drugs, food additives, and dyes .
Synthesis Analysis
“2-Chlorobenzoic acid” is prepared by the oxidation of 2-chlorotoluene . “2-Chlorobenzoyl chloride” can be synthesized by benzoylation of 2-chlorophenol with benzoyl chloride .Molecular Structure Analysis
The molecular structure of “2-Chlorobenzoic acid” and “2-Chlorobenzoyl chloride” can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
In electrophilic aromatic substitutions, a benzene is attacked by an electrophile which results in substitution of hydrogens .Physical And Chemical Properties Analysis
“2-Chlorobenzoic acid” has a molar mass of 156.57 g·mol−1, appears as a white solid, and has a melting point of 142 °C and a boiling point of 285 °C . “2-Chlorobenzoyl chloride” is a liquid with a boiling point of 225 °C and a melting point of -4 °C .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)16(20)19-10-12-6-2-1-5-11(12)9-15(19)17(21)22/h1-8,15H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVPTOVGZUPXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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